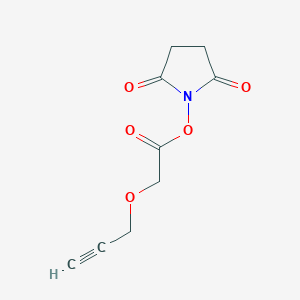

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is a compound used primarily in click chemistry. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The propargyl group can react with biomolecules containing azide groups via copper-catalyzed click chemistry reactions, while the NHS ester is an amine-reactive group used for derivatizing peptides, antibodies, and amine-coated surfaces .

作用機序

Target of Action

The primary targets of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, also known as 2-(Propynyloxy)acetic acid-NHS-ester, are biomolecules containing azide groups . The compound is a Click Chemistry reagent with a propargyl group and an NHS ester group . The propargyl group can react with these azide-containing biomolecules .

Mode of Action

The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . The NHS ester group in the compound is an amine-reactive group, which can be used for derivatizing peptides, antibodies, and amine-coated surfaces .

Biochemical Pathways

The compound affects the biochemical pathways involving the modification of peptides, antibodies, and amine-coated surfaces . The propargyl group in the compound reacts with azide groups in biomolecules, leading to the formation of a stable triazole ring .

Pharmacokinetics

The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially influencing its bioavailability.

Result of Action

The result of the compound’s action is the modification of biomolecules containing azide groups . This can be used for various purposes, such as the labeling of proteins or the immobilization of biomolecules on surfaces .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the Click Chemistry reaction . Additionally, the compound should be stored at -20°C to maintain its stability .

生化学分析

Biochemical Properties

The propargyl group of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Given its ability to react with biomolecules containing azide groups, it can potentially influence cell function by modifying the structure and function of these biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with biomolecules containing azide groups via a copper catalyzed Click Chemistry reaction . This reaction can lead to changes in the structure and function of these biomolecules, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate typically involves the reaction of N-hydroxysuccinimide with 2-(prop-2-yn-1-yloxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate undergoes several types of chemical reactions:

Click Chemistry Reactions: The propargyl group reacts with azide-containing biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.

Primary Amines: React with the NHS ester group to form amide bonds.

Organic Solvents: Dichloromethane and dimethylformamide (DMF) are commonly used.

Major Products Formed

Triazoles: Formed from the click chemistry reaction between the propargyl group and azides.

Amides: Formed from the reaction of the NHS ester group with primary amines.

科学的研究の応用

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is widely used in various scientific research fields:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Utilized for labeling and modifying biomolecules such as proteins and nucleic acids.

Medicine: Employed in drug development for creating targeted drug delivery systems.

Industry: Used in the production of advanced materials and surface coatings.

類似化合物との比較

Similar Compounds

N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar amine-reactive properties.

Propargyl-Containing Compounds: Compounds such as propargyl alcohol and propargyl bromide also contain the propargyl group but lack the NHS ester functionality.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is unique due to its dual functionality, combining the reactivity of both the propargyl group and the NHS ester group. This dual functionality makes it highly versatile for various applications in click chemistry and bioconjugation .

生物活性

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H15NO6

- Molecular Weight : 269.25 g/mol

- CAS Number : 2512228-06-5

The biological activity of this compound primarily involves its role as a Click Chemistry reagent . The presence of a propargyl group allows it to react with biomolecules containing azide groups through a copper-catalyzed reaction. This functionality is crucial for bioconjugation processes, which are pivotal in drug design and delivery systems .

Biological Activity Overview

The compound has shown various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of 2,5-Dioxopyrrolidin compounds exhibit antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Research suggests that the compound may inhibit tumor growth through apoptosis induction in cancer cells.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of dioxopyrrolidinyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the dioxopyrrolidinyl structure significantly enhanced antimicrobial potency.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Base Compound | 64 µg/mL |

| Modified Compound A | 32 µg/mL |

| Modified Compound B | 16 µg/mL |

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) to assess the anticancer potential of 2,5-Dioxopyrrolidin derivatives. The results indicated that these compounds could induce apoptosis at micromolar concentrations.

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Control | N/A | N/A |

| Compound A | 15 | 50 |

| Compound B | 10 | 70 |

Research Findings

Recent research highlights the versatility of the dioxopyrrolidinyl scaffold in drug design. The ability to functionalize this scaffold allows for the development of targeted therapies. For instance, modifications involving various side chains have been shown to enhance selectivity for cancer cells while minimizing toxicity to normal cells .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-prop-2-ynoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-5-14-6-9(13)15-10-7(11)3-4-8(10)12/h1H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHYEJZRFPVDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。